

Vulgaxanthin I: A Comprehensive Technical Guide to its Spectroscopic Properties

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Compound of Interest

Compound Name: *Vulgaxanthin I*

Cat. No.: *B3165861*

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Introduction

Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beetroot (*Beta vulgaris*) and swiss chard. As a member of the betalain family of pigments, **Vulgaxanthin I** has garnered significant interest for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its biological mechanisms. This technical guide provides an in-depth overview of the spectroscopic properties of **Vulgaxanthin I**, detailed experimental protocols, and a visualization of its proposed biological signaling pathways.

Spectroscopic Data

The unique chemical structure of **Vulgaxanthin I** gives rise to a distinct spectroscopic signature, which is crucial for its characterization. The following tables summarize the key quantitative data from UV-Visible absorption, fluorescence, and mass spectrometry analyses.

Table 1: UV-Visible Absorption Spectroscopy Data

Property	Value	Solvent/Conditions	Reference
λ_{max} (Maximum Absorbance Wavelength)	476 nm	Water	[1]
Molar Extinction Coefficient (ϵ)	48,000 L·mol ⁻¹ ·cm ⁻¹	Water	[2]

Table 2: Fluorescence Spectroscopy Data

Property	Value	Solvent/Conditions	Reference
Excitation Maximum (λ_{ex})	~476 nm	Aqueous and alcoholic solutions	[3]
Emission Maximum (λ_{em})	~551 nm	Aqueous and alcoholic solutions	[3]
S1 State Lifetimes	2.9 ps and 37 ps	Water	[1]

Table 3: Mass Spectrometry Data

Property	Value	Ionization Mode	Reference
Protonated Molecule [M+H] ⁺ (m/z)	340	Positive Electrospray Ionization (ESI)	[4]

Experimental Protocols

Accurate and reproducible spectroscopic analysis of **Vulgaxanthin I** relies on standardized experimental procedures. The following sections detail the methodologies for its purification and subsequent spectroscopic characterization.

Isolation and Purification of Vulgaxanthin I

A common method for isolating **Vulgaxanthin I** from plant sources, such as yellow beetroot, involves flash column chromatography.

Protocol:

- **Extraction:** The plant material is typically extracted with an ethanol/water mixture.
- **Chromatography:** The crude extract is subjected to flash column chromatography. A gradient elution with acetonitrile and water, both containing 0.1% (v/v) formic acid, is employed to separate the different betalains.
- **Fraction Collection:** Fractions are collected based on UV detection at 280 nm and 470 nm (for betaxanthins).
- **Purity Confirmation:** The purity of the **Vulgaxanthin I** containing fractions is confirmed by reverse-phase High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

Protocol:

- **Sample Preparation:** A solution of purified **Vulgaxanthin I** is prepared in a suitable solvent, typically water or a buffer solution.
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Measurement:** The absorbance spectrum is recorded over a wavelength range of 350-700 nm. The solvent is used as a blank to establish a baseline.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Protocol:

- **Sample Preparation:** A dilute solution of purified **Vulgaxanthin I** is prepared in a high-purity solvent (e.g., water or ethanol).
- **Instrumentation:** A spectrofluorometer is used for the analysis.
- **Excitation and Emission Spectra:**

- To obtain the emission spectrum, the sample is excited at its absorption maximum (~476 nm), and the emission is scanned over a higher wavelength range.
- To obtain the excitation spectrum, the emission wavelength is fixed at the maximum (~551 nm), and the excitation wavelengths are scanned.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is essential for the separation, identification, and quantification of **Vulgaxanthin I** in complex mixtures.

Protocol:

- Chromatographic System: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 µm) is typically used.[\[4\]](#)
- Mobile Phase: A gradient elution is employed using two solvents:
 - Solvent A: 2% formic acid in water (v/v).[\[4\]](#)
 - Solvent B: Methanol.[\[4\]](#)
- Gradient Program: A typical gradient involves a linear increase in the proportion of Solvent B over time. For example, starting with a low percentage of B and gradually increasing to elute the compounds.[\[4\]](#)
- Flow Rate: A constant flow rate, for instance, 0.13 mL/min, is maintained.[\[4\]](#)
- Detection:
 - UV-Vis Detector: Set to monitor the absorbance at the λ_{max} of betaxanthins (around 480 nm).[\[4\]](#)
 - Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used to detect the protonated molecule $[M+H]^+$ of **Vulgaxanthin I** at m/z 340.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed ^1H and ^{13}C NMR data for **Vulgaxanthin I** are not readily available in the cited literature, the general protocol for analyzing betalains can be adapted. Due to the instability of betalains in acidic conditions, a near-neutral pH solvent system is recommended.

Protocol:

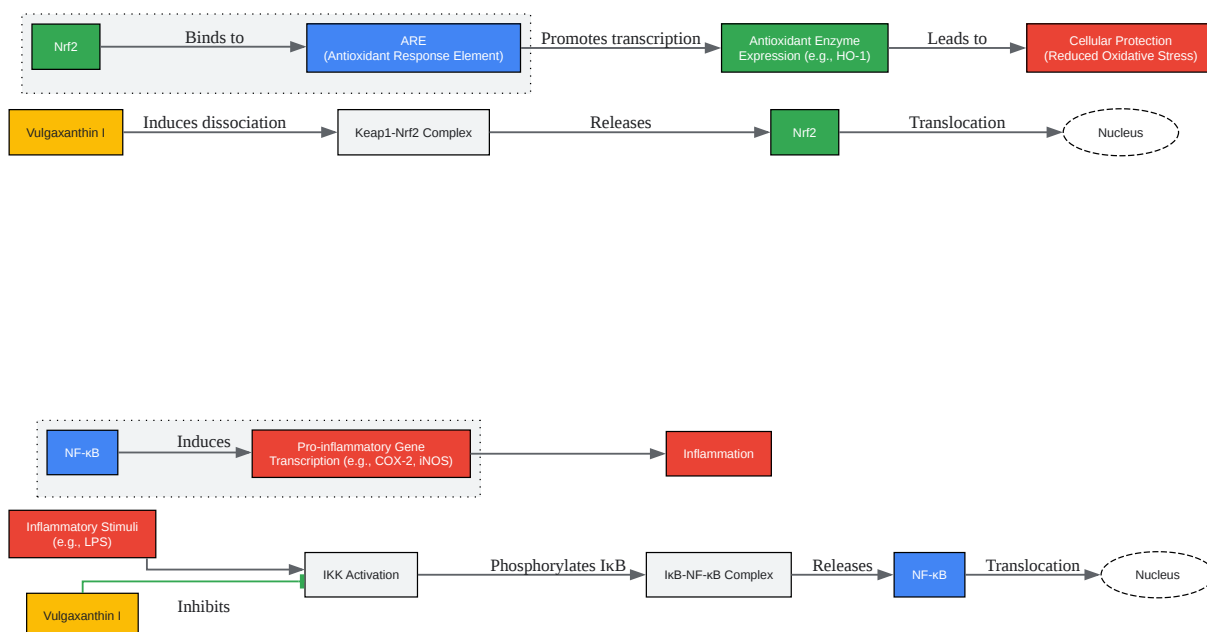
- **Sample Preparation:** A purified and lyophilized sample of **Vulgaxanthin I** is dissolved in a deuterated solvent such as deuterium oxide (D_2O).
- **Instrumentation:** A high-field NMR spectrometer is used.
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the structural elucidation and assignment of proton and carbon signals.

Signaling Pathways and Logical Relationships

Vulgaxanthin I is recognized for its biological activities, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: The Nrf2-ARE Pathway

Vulgaxanthin I is proposed to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.



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